Product packaging for Ethyl 2,4-dichloro-5-fluorobenzoate(Cat. No.:CAS No. 103318-75-8)

Ethyl 2,4-dichloro-5-fluorobenzoate

Cat. No.: B168358
CAS No.: 103318-75-8
M. Wt: 237.05 g/mol
InChI Key: FHPCKNJINJXSIC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-fluorobenzoate ( 103318-75-8) is a high-purity fluorinated benzoate ester with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.05 g/mol . This specialized organic compound serves as a valuable synthetic building block in research and development, particularly in the fields of medicinal chemistry and agrochemical science . Its unique halogen-substituted aromatic structure makes it a key intermediate in the synthesis of various fluorinated pharmaceutical compounds, including potential antibacterial and antifungal agents . The reactive ester group enables efficient coupling reactions, such as in peptide synthesis and other nucleophilic substitution processes, facilitating the creation of more complex molecules for structure-activity relationship studies . The product is synthesized under stringent quality control measures and is available with a purity of >98% . It is typically supplied as a clear to pale-yellow liquid or low-melting solid and exhibits excellent solubility in common organic solvents including dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethanol . Key physical properties include a density of approximately 1.378 g/cm³ and a boiling point of around 284.3°C at 760 mmHg . For safe handling, note that the flash point is 116.2°C . To ensure long-term stability, proper storage in a cool place (recommended at 2-8°C) under an inert atmosphere in a tightly closed container is advised . Safety Notice: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications, whether in humans or animals . It is strictly for use in laboratory or industrial settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2FO2 B168358 Ethyl 2,4-dichloro-5-fluorobenzoate CAS No. 103318-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPCKNJINJXSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545451
Record name Ethyl 2,4-dichloro-5-fluorobenzoate
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Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103318-75-8
Record name Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,4-dichloro-5-fluorobenzoate
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Advanced Synthetic Methodologies for Ethyl 2,4 Dichloro 5 Fluorobenzoate and Its Precursors

Esterification Pathways to Ethyl 2,4-dichloro-5-fluorobenzoate

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid or acid chloride. This transformation can be achieved through several methods, ranging from traditional batch processes to more innovative continuous-flow systems.

Conventional Batch Synthesis Approaches to the Ester

The conventional batch synthesis of this compound typically involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with ethanol (B145695). This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and is conducted under controlled temperature conditions, generally between 20-30°C, for a duration of 1.5 to 2.5 hours. Following the reaction, the product is isolated and purified by reduced pressure distillation to achieve high purity and yield.

An alternative batch method is the direct esterification of 2,4-dichloro-5-fluorobenzoic acid with ethanol. This reaction is typically carried out in the presence of a strong acid catalyst, like sulfuric acid, under reflux conditions. The efficiency of this process is dependent on careful control of reaction parameters such as stoichiometry, temperature, and catalyst concentration to optimize the yield. Another approach involves the use of p-toluenesulphonic acid as a catalyst for the esterification of diethyl 2,4-dichloro-5-fluoro-benzoyl-malonate, which upon heating and subsequent work-up yields the desired this compound. prepchem.com

CatalystReactantsTemperatureDuration
Aluminum chloride2,4-dichloro-5-fluorobenzoyl chloride, ethanol20-30°C1.5-2.5 hours
Sulfuric acid2,4-dichloro-5-fluorobenzoic acid, ethanolRefluxNot specified
p-Toluenesulphonic acidDiethyl 2,4-dichloro-5-fluoro-benzoyl-malonate, waterBoiling3 hours

Exploration of Continuous-Flow Synthesis Strategies for Enhanced Efficiency

Continuous-flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. acs.orgnih.gov While specific examples for the continuous-flow esterification of 2,4-dichloro-5-fluorobenzoic acid are not extensively detailed in the provided results, the principles of continuous-flow esterification are well-established. nih.gov Such a process would typically involve pumping a solution of the carboxylic acid or acid chloride and ethanol, along with a catalyst, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. nih.govnih.gov The residence time in the reactor is precisely controlled to ensure complete conversion. This methodology can lead to higher yields, reduced reaction times, and a safer process compared to traditional batch methods. acs.orgnih.gov The use of polymer-supported reagents and scavengers in flow systems can also simplify purification, avoiding the need for traditional aqueous workups and column chromatography. nih.gov

Synthesis of Key Benzoic Acid and Benzoyl Chloride Intermediates

The availability of high-purity 2,4-dichloro-5-fluorobenzoic acid and its corresponding benzoyl chloride is critical for the successful synthesis of the final ester product.

Preparation of 2,4-Dichloro-5-fluorobenzoic Acid

2,4-Dichloro-5-fluorobenzoic acid is a key intermediate, and its synthesis can be approached through various routes, including the oxidation of a corresponding acetophenone (B1666503) derivative. google.com

A common method for preparing 2,4-dichloro-5-fluorobenzoic acid is through the oxidation of 2,4-dichloro-5-fluoroacetophenone. google.com One established laboratory-scale method involves the use of sodium hypochlorite (B82951) solution (bleach) in the presence of sodium hydroxide (B78521). google.comtruman.edu The reaction mixture is heated to drive the reaction to completion, followed by acidification to precipitate the carboxylic acid. truman.edu This haloform reaction is a classic method for converting methyl ketones to carboxylic acids.

Another approach involves the oxidation of 2,4-dichloro-5-fluoroacetophenone using stronger oxidizing agents like chromic acid or potassium permanganate. echemi.comorgsyn.org However, these methods often require harsh conditions and can generate hazardous waste. echemi.com The oxidation of acetophenones to benzoic acids can also be achieved using nitric acid. acs.org

A significant advancement in this area is the development of greener oxidation methods. For instance, a catalyst- and additive-free oxidation system using bis(2-butoxyethyl) ether and molecular oxygen has been reported for the synthesis of aromatic ketones, which could potentially be adapted for the subsequent oxidation to the benzoic acid. researchgate.net

Oxidizing AgentStarting MaterialKey Conditions
Sodium hypochlorite/NaOH2,4-dichloro-5-fluoroacetophenoneHeating, followed by acidification
Nitric acid2,4-dichloro-5-fluoroacetophenoneNot specified
Chromic acidAcetophenoneHeating
Potassium permanganatep-FluorotolueneNot specified

Continuous-flow technology has been successfully applied to the oxidation of 2,4-dichloro-5-fluoroacetophenone to produce 2,4-dichloro-5-fluorobenzoic acid, offering a safer and more efficient alternative to batch processes. acs.org A reported continuous-flow process utilizes nitric acid as the oxidant and acetic acid as a cosolvent. acs.org This system allows for excellent control of the highly exothermic reaction by ensuring efficient heat and mass transfer. acs.org The reaction can be performed at elevated temperatures (e.g., 70°C) and pressures (e.g., 2 bar) to achieve full conversion. acs.org Notably, using air instead of pure molecular oxygen can yield similar results, further enhancing the safety and cost-effectiveness of the process. acs.org This continuous-flow method has been demonstrated to produce the product in high yield (up to 99.9%) and purity (99.8%). acs.org

Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

2,4-Dichloro-5-fluorobenzoyl chloride is another critical precursor, which can be synthesized directly from 2,4-dichlorofluorobenzene or from the corresponding benzoic acid.

One industrial method involves the reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a composite zeolite solid superacid catalyst. patsnap.comgoogle.com This reaction proceeds via a 2,4-dichloro-5-fluorotrichlorotoluene intermediate, which is then hydrolyzed to yield the desired benzoyl chloride. patsnap.com This method is designed to be suitable for industrialized production, simplifying the process route and avoiding the use of highly toxic chemicals. patsnap.comgoogle.com

Another approach starts with 2,4-dichloro-5-fluorobenzoic acid and reacts it with a chlorinating agent such as thionyl chloride or bis(trichloromethyl) carbonate. google.comchemicalbook.com A continuous-flow process for this conversion has also been developed, where a solution of the benzoic acid and bis(trichloromethyl) carbonate in toluene (B28343) is passed through a heated tube reactor, achieving a high yield of 99.1%. chemicalbook.com This method represents a green and efficient alternative for the synthesis of this important intermediate. chemicalbook.com

Starting MaterialReagentsCatalyst/ConditionsYield
2,4-DichlorofluorobenzeneCarbon tetrachlorideComposite zeolite solid superacid catalyst, reflux, then hydrolysisNot specified
2,4-DichlorofluorobenzeneCarbon tetrachloride, Carbon dioxideCationic resin catalyst, 60°C98.8% patsnap.com
2,4-Dichloro-5-fluorobenzoic acidBis(trichloromethyl) carbonateToluene, 110°C, continuous flow99.1% chemicalbook.com
2,4-DichlorofluorobenzeneCarbon tetrachlorideFerric trichloride (B1173362), 70°C, then hydrolysis, oxidation, and acylation>88% (total) google.com

Conversion to 2,4-Dichloro-5-fluorobenzoyl Chloride

The transformation of 2,4-dichloro-5-fluorobenzoic acid into its corresponding acyl chloride is a critical step. This conversion is typically achieved through various carboxylic acid activation strategies.

Carboxylic Acid Activation Strategies for Acyl Chloride Formation

The conversion of carboxylic acids to highly reactive acyl chlorides is a fundamental transformation in organic synthesis. researchgate.net Traditional methods often employ reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. chemguide.co.ukacs.orgwikipedia.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org For instance, thionyl chloride reacts with carboxylic acids to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. chemguide.co.uklibretexts.org

A novel approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org This method proceeds through an aromatic cation-activated nucleophilic acyl substitution, allowing for the rapid generation of acid chlorides under mild conditions, which is particularly beneficial for substrates sensitive to acid. organic-chemistry.orgresearchgate.net Another cost-effective method utilizes cyanuric chloride (TCT) in catalytic amounts, promoted by formylpyrrolidine (FPyr), to generate acid chlorides. rsc.org This approach is noted for its high functional group compatibility and improved yields compared to protocols using TCT alone. rsc.org

ReagentByproductsConditionsKey Advantages
Thionyl Chloride (SOCl₂)SO₂, HClOften requires heatingGaseous byproducts are easily removed. chemguide.co.ukwikipedia.org
Phosphorus Pentachloride (PCl₅)POCl₃, HClCold reactionEffective for many carboxylic acids. chemguide.co.uk
Oxalyl Chloride ((COCl)₂)CO, CO₂, HClOften used with a catalyst (e.g., DMF)Milder than thionyl chloride, suitable for sensitive substrates. wikipedia.org
Bis(trichloromethyl)carbonate (BTC)CO₂, HClMild conditions, often with a catalystSolid, less toxic than phosgene (B1210022), high reactivity. researchgate.netresearchgate.net
3,3-Dichlorocyclopropenes-Mild, with tertiary amine baseRapid, suitable for acid-sensitive substrates. organic-chemistry.orgresearchgate.net
Cyanuric Chloride (TCT) / FPyr-MildCost-effective, high functional group tolerance. rsc.org
Application of Phosgene Substitutes in Acyl Chloride Synthesis (e.g., Bis(trichloromethyl)carbonate)

Due to the high toxicity of phosgene gas, safer solid substitutes like bis(trichloromethyl)carbonate (BTC), also known as triphosgene, have gained prominence. researchgate.netresearchgate.net BTC is a stable, crystalline solid that serves as a convenient source of phosgene for various chemical transformations, including the synthesis of acyl chlorides. researchgate.netacs.org The reaction of a carboxylic acid with BTC, often catalyzed by a tertiary amine or dimethylformamide (DMF), efficiently produces the corresponding acyl chloride with carbon dioxide and hydrogen chloride as the only byproducts. researchgate.netresearchgate.net

The use of BTC for the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichloro-5-fluorobenzoic acid has been demonstrated to be highly effective. researchgate.netchemicalbook.com This method is advantageous as it proceeds under mild conditions and provides high yields. researchgate.net For example, reacting 2,4-dichloro-5-fluorobenzoic acid with BTC in an inert solvent like toluene at elevated temperatures can yield the desired acyl chloride in near-quantitative amounts. chemicalbook.com The solid nature of BTC allows for easier handling and safer process control compared to gaseous phosgene. researchgate.netacs.org

Optimization of Acyl Chloride Formation under Continuous-Flow Conditions

Continuous-flow chemistry offers significant advantages for the synthesis of acyl chlorides, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents more securely. researchgate.netjustia.com The synthesis of 2,4-dichloro-5-fluorobenzoyl chloride has been successfully adapted to a continuous-flow process using BTC. researchgate.netresearchgate.net

A specific industrial method describes the reaction of 2,4-dichloro-5-fluorobenzoic acid with BTC in toluene within a tubular reactor at 110°C, achieving a 99.1% yield of 2,4-dichloro-5-fluorobenzoyl chloride. chemicalbook.com

Sustainable and Scalable Synthetic Approaches

Modern chemical manufacturing emphasizes the development of sustainable and scalable processes. For the synthesis of this compound and its precursors, this involves process intensification and a deep understanding of reaction mechanisms to ensure efficiency and minimize waste.

Process Intensification and Kilogram-Scale Synthesis Techniques

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of fine chemicals like this compound, this often involves the use of microreactors and continuous-flow systems. researchgate.net These technologies enable precise control over reaction conditions, leading to higher yields and purities while reducing reaction times and waste generation. researchgate.net

The kilogram-scale synthesis of related fluorinated aromatic compounds has been successfully demonstrated using microreactor technology. researchgate.net While a specific kilogram-scale process for this compound is not detailed in the provided search results, the principles of continuous-flow synthesis of its precursor, 2,4-dichloro-5-fluorobenzoyl chloride, are directly applicable to large-scale production. researchgate.netchemicalbook.com The numbering-up of microreactors is a common strategy to achieve kilogram-scale output in continuous manufacturing. researchgate.net This approach maintains the advantages of micro-scale reactions, such as efficient heat and mass transfer, while increasing production capacity. researchgate.net

Mechanistic Studies on Reaction Pathways during Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of 2,4-dichloro-5-fluorobenzoyl chloride from 2,4-dichloro-5-fluorobenzoic acid using reagents like thionyl chloride or BTC involves a nucleophilic acyl substitution. libretexts.org

In the case of BTC, the reaction is often catalyzed by a nucleophilic catalyst such as DMF. The catalyst reacts with BTC to form a reactive intermediate, which then activates the carboxylic acid. This activated intermediate is subsequently attacked by the chloride ion to yield the acyl chloride. researchgate.net

Innovations in Reaction Media for Improved Synthesis

Deep Eutectic Solvents (DESs)

A significant innovation in green chemistry is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, carboxylic acids, or alcohols. tandfonline.comrsc.org These components form a eutectic mixture with a melting point considerably lower than that of the individual components. tandfonline.com

The primary advantages of DESs include their low cost, biodegradability, low vapor pressure, and non-flammability. tandfonline.comnih.gov Crucially, they can function as both the solvent and the catalyst in chemical reactions, simplifying process requirements and reducing waste. tandfonline.comrsc.org In the context of esterification, the reaction that converts 2,4-dichloro-5-fluorobenzoic acid to its ethyl ester, DESs offer a promising alternative to conventional acid catalysts and organic solvents. tandfonline.comresearchgate.net Research has shown that various carboxylic acids can be efficiently esterified in DESs, often without the need for any additional additives, achieving moderate to good yields. tandfonline.com The DES itself can act as an alkylating agent, solvent, and catalyst. tandfonline.com

The effectiveness of different DES compositions in promoting esterification reactions has been a subject of study. For instance, combinations of choline chloride with various hydrogen bond donors have been explored. rsc.orgacs.org The choice of HBD and the reaction temperature can significantly influence the reaction rate and yield. acs.org

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Key Features as Reaction MediaPotential Application
Choline Chloride (ChCl)UreaForms a homogeneous reaction system at 100 °C; acts as both solvent and promoter. rsc.orgEsterification of carboxylic acids. rsc.org
Choline Chloride (ChCl)Malic AcidUsed as both chaotropic solvent and reaction promoter for esterification. rsc.orgStarch esterification, applicable to other esterification processes. rsc.org
Choline Chloride (ChCl)Carboxylic Acids (e.g., Acetic Acid, Lactic Acid)Can act as catalyst and reactant; ester formation is temperature-dependent. acs.orgCatalyst-free esterification. tandfonline.comacs.org
Quaternary Ammonium SaltHydrogen Bond Donors (HBD)Can serve as alkylating agent, solvent, and catalyst, eliminating other additives. tandfonline.comEsterification of aromatic and aliphatic acids. tandfonline.com

Ionic Liquids (ILs)

Ionic Liquids (ILs) are organic salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govics-ir.org These properties make them attractive replacements for volatile organic solvents in chemical synthesis. nih.gov ILs are composed of a large organic cation and an organic or inorganic anion, and their properties can be finely tuned by modifying the structure of these ions. nih.govics-ir.org

In the synthesis of compounds like this compound, ILs can be employed as both the solvent and catalyst. Basic ionic liquids, for example, have been shown to efficiently catalyze condensation reactions at room temperature. ics-ir.org For esterification reactions, imidazolium-based ILs can serve as excellent reagents and solvents, facilitating the conversion of alcohols to alkyl halides, a related transformation. capes.gov.br The choice of cation and anion determines the IL's properties, such as its polarity, hydrophilicity, and solvating power. nih.gov

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst (PTC), such as a quaternary ammonium or phosphonium (B103445) salt, facilitates the transport of a reactant from one phase to the other, where the reaction can proceed. wikipedia.org This methodology accelerates reaction rates, allows the use of water as a solvent, reduces the need for expensive and hazardous organic solvents, and simplifies product purification. wikipedia.org

In the multi-step synthesis of this compound, PTC is particularly relevant for the preparation of key precursors. For instance, the synthesis of 2,4-dichloro-5-fluoroacetophenone can begin with the fluorination of 3,4-dichloronitrobenzene (B32671) using potassium fluoride (B91410). This reaction is carried out in a solvent like DMSO with the aid of a phase-transfer catalyst to facilitate the transfer of the fluoride ion. google.com

Catalyst TypeExampleFunctionApplicable Reaction Step
Quaternary Ammonium SaltsBenzyltriethylammonium chloride, Methyltricaprylammonium chloride wikipedia.orgTransfers anionic reactants from aqueous to organic phase. wikipedia.orgNucleophilic substitution (e.g., fluorination). google.com
Quaternary Phosphonium SaltsHexadecyltributylphosphonium bromide wikipedia.orgSimilar to ammonium salts, but often with higher thermal stability. wikipedia.orgReactions requiring elevated temperatures. wikipedia.org
Chiral Phase-Transfer CatalystsDerivatives of cinchona alkaloids wikipedia.orgFacilitates asymmetric synthesis by creating a chiral environment. wikipedia.orgEnantioselective synthesis of intermediates. nih.gov

Solid Acid Catalysts

The Friedel-Crafts acylation of 2,4-dichlorofluorobenzene is a critical step in producing the intermediate 2,4-dichloro-5-fluoroacetophenone. google.comgoogle.com Traditionally, this reaction employs Lewis acids like aluminum trichloride (AlCl₃) as a catalyst. google.com However, this method suffers from significant drawbacks, including the large amount of catalyst required, the generation of hazardous aluminum salt waste, and environmental pollution.

To address these issues, innovative approaches have focused on replacing homogeneous Lewis acids with heterogeneous solid acid catalysts. google.com Zeolites and other composite solid super acid catalysts have emerged as effective alternatives. These solid catalysts offer several advantages: they are more environmentally benign, can be easily separated from the reaction mixture by filtration, and can potentially be reused, which simplifies operational steps and is better suited for industrial-scale production. The use of a composite zeolite solid super acid catalyst in the reaction of 2,4-dichlorofluorobenzene has been shown to improve product purity and reduce environmental impact.

ParameterTraditional MethodInnovative Method
CatalystAluminum trichloride (AlCl₃) google.comZeolite solid super acid catalyst or composite solid acid catalyst google.com
Reaction StepFriedel-Crafts Acylation of 2,4-dichlorofluorobenzene Friedel-Crafts Acylation of 2,4-dichlorofluorobenzene
AdvantagesEstablished methodology.Reduced environmental impact, avoids hazardous waste, catalyst is easily separated and potentially reusable.
DisadvantagesHigh catalyst consumption, environmental pollution from waste, moderate yields. May require specific reaction conditions to achieve optimal activity.

Chemical Transformations and Reactivity Profiling of Ethyl 2,4 Dichloro 5 Fluorobenzoate

Hydrolytic Reactivity of the Ester Moiety

The ester group in ethyl 2,4-dichloro-5-fluorobenzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid. This transformation is a fundamental step in the synthesis of many target molecules.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of this compound proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction typically requires elevated temperatures and prolonged reaction times for complete conversion. For instance, refluxing in the presence of a strong acid like hydrochloric acid (HCl) for 24 to 48 hours can effectively produce 2,4-dichloro-5-fluorobenzoic acid. The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC).

Base-Mediated Saponification Studies

Base-mediated hydrolysis, or saponification, is a more rapid method for converting this compound to its corresponding carboxylate salt. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The resulting carboxylate is then protonated in a subsequent acidic workup to yield the free carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid. The saponification process is generally faster than acid-catalyzed hydrolysis, often reaching completion within 6 to 8 hours at reflux temperatures with a base concentration greater than 2M. The formation of 2,4-dichloro-5-fluorobenzoic acid through saponification of related trihalogenated compounds has also been documented. google.comgoogle.com

Hydrolysis Method Catalyst/Reagent Typical Conditions Product Reaction Time
Acid-Catalyzed HydrolysisHCl/H₂OReflux2,4-dichloro-5-fluorobenzoic acid24–48 hours
Base-Mediated SaponificationNaOH/EtOHRefluxSodium 2,4-dichloro-5-fluorobenzoate6–8 hours

Nucleophilic Additions and Condensation Reactions

The derivatives of this compound, particularly its corresponding acid and acid chloride, are key intermediates for various nucleophilic addition and condensation reactions.

Reactivity with Hydrazine (B178648) and Hydrazide Formation

The ester can be converted to its corresponding hydrazide, 2,4-dichloro-5-fluorobenzohydrazide, through reaction with hydrazine hydrate (B1144303). This transformation is a common method for producing hydrazides, which are valuable precursors for synthesizing a wide array of heterocyclic compounds with potential biological activities. mdpi.com The general procedure involves reacting the ester or its corresponding acid chloride with hydrazine hydrate in a suitable solvent like an alcohol. mdpi.com These hydrazides can then undergo further reactions to form hydrazones and other derivatives. nih.gov

C-C Bond Formation Reactions Utilizing Derivatives

The primary derivative, 2,4-dichloro-5-fluorobenzoic acid, and its activated form, 2,4-dichloro-5-fluorobenzoyl chloride, are instrumental in forming new carbon-carbon bonds. For instance, Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with acetyl chloride, followed by a series of transformations, can lead to derivatives that are precursors for quinolone carboxylic acids, a class of antibacterial agents. google.comgoogle.com The resulting 2,4-dichloro-5-fluoroacetophenone can undergo condensation reactions to form more complex structures like ethyl 2,4-dichloro-5-fluorobenzoylacetate. nih.gov This β-keto ester is a versatile intermediate for further C-C bond formations.

Derivative Reaction Type Reagents Resulting Scaffold
2,4-dichloro-5-fluorobenzoyl chlorideFriedel-Crafts AcylationArenes, AlCl₃Diaryl ketones
2,4-dichloro-5-fluoroacetophenoneCondensationDiethyl carbonate, NaOEtβ-keto esters
Ethyl 2,4-dichloro-5-fluorobenzoylacetateEnamine FormationEthylamineEthyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(ethylamino)acrylate

Derivatization for Advanced Chemical Scaffolds

This compound and its derivatives are pivotal in the construction of advanced chemical scaffolds, particularly in the pharmaceutical industry. The parent acid, 2,4-dichloro-5-fluorobenzoic acid, is a key intermediate in the synthesis of certain fluoroquinolone antibiotics. researchgate.net The strategic placement of the chloro and fluoro substituents on the benzene (B151609) ring allows for regioselective modifications, leading to a diverse range of complex molecules. For example, the derivatization of the carboxylic acid group through nitration, reduction, diazotization, and Sandmeyer reactions can introduce cyano groups, leading to intermediates for potent antibiotics like finafloxacin. researchgate.netresearchgate.net Furthermore, the core structure can be elaborated into quinoline-based frameworks, such as ethyl 2,4-dichloro-7-fluoroquinoline-3-carboxylate, which are important precursors for various therapeutic agents.

Synthesis of Heterocyclic Compounds from Ester Derivatives (e.g., Oxadiazoles (B1248032), Triazoles)

This compound serves as a practical starting point for the synthesis of various heterocyclic systems, particularly oxadiazoles and triazoles. The typical synthetic route commences with the conversion of the ethyl ester into the corresponding acid hydrazide, 2,4-dichloro-5-fluorobenzohydrazide. This key intermediate is then subjected to cyclization reactions to form the desired heterocyclic rings.

Oxadiazole Synthesis: The formation of 1,3,4-oxadiazoles from 2,4-dichloro-5-fluorobenzohydrazide is a common transformation. nih.gov In a general approach, the acid hydrazide is reacted with a suitable carboxylic acid to form a diacylhydrazine intermediate. This intermediate subsequently undergoes dehydrative cyclization, often facilitated by reagents such as phosphorus oxychloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov This process allows for the introduction of various substituents onto the oxadiazole ring, depending on the carboxylic acid used.

Triazole Synthesis: For the synthesis of 1,2,4-triazoles, the 2,4-dichloro-5-fluorophenyl moiety can be incorporated through several pathways starting from the acid hydrazide. One established method involves the reaction of the acid hydrazide with a thiosemicarbazide, which upon cyclization, yields the triazole core. raco.cat Another approach involves the preparation of 3-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol, which serves as a building block for more complex triazole hybrids. nih.gov The synthesis of this thiol intermediate can be achieved from the initial ester via the hydrazide, followed by reaction with carbon disulfide and subsequent cyclization.

Table 1: Synthesis of Heterocyclic Compounds

Target HeterocycleKey IntermediateTypical ReagentsResulting Structure
1,3,4-Oxadiazole2,4-dichloro-5-fluorobenzohydrazideCarboxylic Acid (R-COOH), Phosphorus Oxychloride (POCl₃)2-Aryl-5-(2,4-dichloro-5-fluorophenyl)-1,3,4-oxadiazole
1,2,4-Triazole2,4-dichloro-5-fluorobenzohydrazideThiosemicarbazide, Carbon Disulfide (CS₂)Derivatives of 3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazole

Functionalization of the Aromatic Ring System (e.g., Nitration)

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as nitration, although the existing electron-withdrawing chloro and fluoro substituents are deactivating. To achieve functionalization, the ester is typically first hydrolyzed to its corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid. acs.org

The nitration of 2,4-dichloro-5-fluorobenzoic acid proceeds by using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto the aromatic ring. The position of this substitution is regioselective, leading to the formation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. sigmaaldrich.com This nitrated derivative is a valuable intermediate for the synthesis of other complex molecules, including substituted quinoline (B57606) carboxylic acids. sigmaaldrich.com

Table 2: Aromatic Ring Nitration

Starting MaterialReaction StepReagentsProduct
This compound1. HydrolysisBase or Acid (e.g., NaOH, H₂SO₄)2,4-dichloro-5-fluorobenzoic acid
2,4-dichloro-5-fluorobenzoic acid2. NitrationNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)2,4-dichloro-5-fluoro-3-nitrobenzoic acid

Exploration of Further Esterification or Transesterification Reactions

The ethyl ester group of this compound can be modified through transesterification or by hydrolysis followed by re-esterification to yield different ester derivatives.

Transesterification: Transesterification involves the reaction of the parent ethyl ester with a different alcohol (e.g., methanol, isopropanol) in the presence of an acid or base catalyst. This process exchanges the ethyl group for the alkyl group of the new alcohol, forming, for example, mthis compound or isopropyl 2,4-dichloro-5-fluorobenzoate. This method allows for the synthesis of a library of ester analogs from a single starting material.

Hydrolysis and Re-esterification: An alternative and widely used two-step approach is the initial hydrolysis of the ethyl ester to 2,4-dichloro-5-fluorobenzoic acid. acs.org This carboxylic acid can then be reacted with a variety of alcohols under esterification conditions to produce the desired esters. Modern catalytic methods, such as using UiO-66-NH₂ as a heterogeneous catalyst with methanol, have been shown to be effective for the esterification of fluorinated aromatic acids. rsc.orgresearchgate.net Traditional methods using catalysts like the BF₃·MeOH complex are also employed. rsc.org This pathway offers great flexibility in creating a diverse range of ester compounds.

Table 3: Ester Modification Reactions

Reaction TypeReactantsCatalyst/ConditionsPotential Product
TransesterificationThis compound + MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Mthis compound
Hydrolysis & Re-esterification2,4-dichloro-5-fluorobenzoic acid + PropanolBF₃·MeOH or other acid catalystsPropyl 2,4-dichloro-5-fluorobenzoate
Hydrolysis & Re-esterification2,4-dichloro-5-fluorobenzoic acid + Benzyl AlcoholAcid catalyst (e.g., PTSA)Benzyl 2,4-dichloro-5-fluorobenzoate

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Structural Elucidation Techniques for Ethyl 2,4-dichloro-5-fluorobenzoate and its Derivatives

The definitive identification of this compound and its related derivatives is accomplished through a combination of powerful spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the ethyl group gives rise to characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, with their chemical shifts and splitting patterns influenced by the presence of the chlorine and fluorine substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the two carbons of the ethyl group. The specific chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the halogen substituents.

Table 1: NMR Data for this compound
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H1.35–1.40TripletCH₃ of ethyl group
¹H4.35–4.45QuartetCH₂ of ethyl group
¹H7.2–8.1MultipletAromatic protons
¹³C~14CH₃ of ethyl group
¹³C~60CH₂ of ethyl group
¹³C110–140Aromatic carbons
¹³C~165Carbonyl (C=O) carbon

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum is dominated by strong absorption bands characteristic of the ester functional group. A prominent peak corresponding to the carbonyl (C=O) stretch is typically observed around 1720 cm⁻¹. Another significant absorption, corresponding to the C-O stretch of the ester, appears at approximately 1250 cm⁻¹. The presence and position of these bands provide strong evidence for the ester functionality within the molecule.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Additionally, characteristic fragment ions are observed, which arise from the cleavage of specific bonds within the molecule. Common fragmentation patterns for this compound include the loss of the ethoxy group (-OCH₂CH₃) and the loss of a chlorine atom. These fragmentation patterns provide valuable structural information that complements the data obtained from NMR and IR spectroscopy.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in mixtures. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions and to assess the purity of the resulting products. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action.

In the context of the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the desired product. By comparing the retention factor (Rf) value of the product to that of known standards, a preliminary assessment of its identity and purity can be made. The presence of multiple spots may indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive chromatographic technique used for the separation, identification, and quantification of compounds. ekb.eg It is the method of choice for determining the precise purity of this compound and for accurately calculating reaction yields.

In an HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes. By comparing the peak area of the analyte to that of a known standard, the purity and concentration of this compound can be determined with high accuracy. rsc.org

Table 2: Chromatographic Methods for Analysis of this compound
TechniquePrimary ApplicationKey Information Obtained
Thin Layer Chromatography (TLC)Reaction monitoring, preliminary purity assessmentRetention factor (Rf), presence of impurities
High-Performance Liquid Chromatography (HPLC)High-resolution purity determination, quantitative analysisPrecise purity (%), concentration, reaction yield

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the selective detection and quantification of specific compounds in intricate samples, such as industrial wastewater or reaction mixtures. The technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow for the analysis of this compound, the sample would first be subjected to a chromatographic separation, likely using a reversed-phase column (e.g., a C18 column). This separates the target analyte from other components in the mixture based on its polarity. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is then selected in the first quadrupole. This selected ion is fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling the detection of trace levels of the compound.

While specific research detailing the LC-MS/MS analysis of this compound is not widely published, the methodology for similar halogenated aromatic compounds is well-established. For instance, the analysis of other chlorinated and fluorinated benzoic acid derivatives often involves a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of formic acid to improve ionization.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z of [C₉H₇Cl₂FO₂ + H]⁺
Product Ions (Q3)Specific fragment ions
Collision EnergyOptimized for maximum fragment ion intensity

This table presents a hypothetical set of parameters based on common practices for similar compounds and would require experimental optimization.

The analysis of complex mixtures also presents challenges, such as the potential for co-elution of isomeric compounds. Isomers of dichlorofluorobenzoates, for example, would have the same mass-to-charge ratio and may exhibit similar chromatographic behavior, making their individual quantification difficult without careful method development and potentially the use of high-resolution mass spectrometry.

Advanced Analytical Method Development and Validation for Research Applications

The development and validation of an analytical method are critical steps to ensure that the data generated is reliable, reproducible, and accurate for its intended research purpose. For this compound, a validated method would be essential for applications such as impurity profiling, stability studies, and quantitative analysis in various matrices.

The validation process, typically following guidelines from bodies like the International Council for Harmonisation (ICH), involves assessing several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a spiked sample) and comparing the measured value to the true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Hypothetical Method Validation Data for the Quantification of this compound by LC-MS/MS

Validation ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD)
- Repeatability (Intra-day)< 5%
- Intermediate Precision (Inter-day)< 10%
Limit of Quantitation (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL

This table represents typical expected values for a validated LC-MS/MS method and should not be taken as experimentally verified data for this specific compound.

The development of such a method would involve the careful selection of the chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve the desired separation and sensitivity. The validation would then provide documented evidence that the method is suitable for its intended research application, ensuring the integrity of the scientific findings.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT for electronic properties due to its neglect of electron correlation, HF calculations are a crucial starting point for more advanced methods and can provide reliable predictions of molecular geometry. An HF-level calculation for Ethyl 2,4-dichloro-5-fluorobenzoate would involve optimizing the bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation. This optimized geometry is essential for subsequent, more accurate calculations of other molecular properties.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The presence of electronegative halogen atoms is expected to lower the energies of both the HOMO and LUMO.

The distribution of electron density in a molecule is rarely uniform. Computational methods can be used to calculate the partial atomic charges, providing a quantitative measure of the local electronic character. An electrostatic potential (ESP) map visually represents the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester group and the fluorine atom, with positive potential near the hydrogen atoms.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. These studies focus on mapping the potential energy surface of a reaction, identifying the most energetically favorable pathways, and characterizing the transient, high-energy structures known as transition states.

Methodologies and Applications: Density Functional Theory (DFT) is a primary method employed for these investigations, often using basis sets like 6-31G(d, p) or 6-311+G(d, p) to achieve a balance between computational cost and accuracy. researchgate.net Such calculations can determine global and local reactivity parameters, thermodynamic properties (enthalpy, Gibbs free energy), and analyze the electronic structure through methods like Natural Population Analysis (NPA). researchgate.net

For this compound, theoretical studies can illuminate the mechanisms of key reactions it undergoes, such as hydrolysis and nucleophilic substitution.

Hydrolysis: The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dichloro-5-fluorobenzoic acid. Theoretical models can predict the transition state structures for both acid-catalyzed and base-catalyzed mechanisms. For instance, in basic hydrolysis, the calculations would model the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the ethoxide leaving group. These studies can confirm which pathway is faster; basic hydrolysis is typically more rapid as it avoids the protonation of the ester carbonyl required in acidic conditions.

Substitution Reactions: The chlorine and fluorine atoms on the benzene (B151609) ring are subject to nucleophilic aromatic substitution. Computational models can predict the reactivity of each position, guided by the electron-withdrawing effects of the halogens and the ester group. By calculating the energies of the transition states for substitution at different positions, researchers can predict the regioselectivity of a given reaction, explaining why one isomer is formed preferentially over others.

A critical output of these studies is the Intrinsic Reaction Coordinate (IRC) curve, which plots the energy of the system along the reaction pathway, connecting the reactants, the transition state, and the products. researchgate.net This confirms that the identified transition state correctly links the intended reactants and products.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to understand the three-dimensional structure, stability, and dynamic behavior of this compound. lumenlearning.com

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the most significant conformational flexibility arises from rotation around the C(aryl)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond.

Theoretical calculations, such as DFT at the B3LYP/6-31G* level, can be used to predict the geometry and relative energies of different conformers. The analysis would focus on the dihedral angle between the plane of the benzene ring and the plane of the ester group. Due to steric hindrance from the ortho-chloro substituent, the molecule is likely non-planar, with the ester group twisted out of the plane of the aromatic ring. Computational studies on structurally similar compounds, like methyl 2-fluorobenzoate, have shown that such molecules can exist as interconverting non-planar conformations. rsc.org By identifying the lowest energy conformers, researchers can understand the molecule's predominant shape, which influences its packing in a crystal lattice and its interaction with biological targets. lumenlearning.com

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable conformers, MD simulations offer insights into the dynamic behavior of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

MD simulations are particularly useful for:

Solvation Effects: Simulating the behavior of this compound in different solvents (e.g., ethanol (B145695)/water mixtures) can help guide experimental procedures like recrystallization by understanding solute-solvent interactions.

Binding Interactions: In the context of drug design, where this molecule serves as an intermediate, MD simulations can be used to study how its derivatives interact with the active site of a target protein, such as bacterial DNA gyrase. The simulation can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds or halogen bonds), and the flexibility of the ligand within the binding pocket.

By combining these computational techniques, a comprehensive understanding of the chemical reactivity and physical behavior of this compound can be achieved, guiding its synthesis and application in various fields.

Strategic Applications of Ethyl 2,4 Dichloro 5 Fluorobenzoate As a Synthetic Intermediate

Role in the Synthesis of Quinolone and Fluoroquinolone Intermediates

The compound's most significant application lies in the production of quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. It serves as a key building block for the synthesis of the core chemical structure common to these drugs.

Building Block for Floxacin Core Structures

Ethyl 2,4-dichloro-5-fluorobenzoate is a precursor for synthesizing the quinolone ring system, the fundamental scaffold of all "floxacin" antibiotics. The synthetic strategy often involves the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid. This acid is then further elaborated through a series of reactions to construct the bicyclic quinolone core. For instance, it can be a starting material for producing intermediates like 2,4-dichloro-5-fluoroacetophenone, which is a key component in building the quinolone structure. google.com The presence and specific placement of the fluorine atom at the C-5 position and chlorine atoms at the C-2 and C-4 positions are critical for the biological activity of the final antibiotic.

A related and vital intermediate derived from this compound is 2,4-dichloro-5-fluorobenzoyl chloride. patsnap.com This acid chloride is a highly reactive species that can readily undergo acylation reactions, a key step in the construction of the quinolone framework. For example, it is a primary raw material for the synthesis of widely used third-generation quinolone antibiotics like ciprofloxacin. patsnap.com The synthesis of this crucial intermediate can be achieved by reacting 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a catalyst.

Table 1: Key Intermediates in Floxacin Synthesis Derived from this compound

IntermediateCAS NumberRole in Synthesis
2,4-Dichloro-5-fluorobenzoic acid86522-89-6Precursor to the quinolone core. precedenceresearch.comnih.gov
2,4-Dichloro-5-fluoroacetophenoneNot AvailableKey building block for the quinolone ring. google.com
2,4-Dichloro-5-fluorobenzoyl chloride86393-34-2Highly reactive intermediate for acylation reactions in quinolone synthesis. patsnap.com

Synthesis of Related Pharmaceutical Intermediates

Beyond the direct synthesis of the floxacin core, this compound is instrumental in creating other vital pharmaceutical intermediates. For example, it is a precursor to 2,4-dichloro-3-nitro-5-fluorobenzoic acid, another critical intermediate in the synthesis of quinolone and "xacin" series drugs. google.com This nitro derivative is essential for producing a range of modern antibiotics, including sparfloxacin, nadifloxacin, and levofloxacin. google.com The introduction of a nitro group provides a handle for further chemical modifications, expanding the range of possible drug candidates.

The versatility of the halogenated benzene (B151609) ring allows for a variety of substitution reactions, enabling the synthesis of a diverse array of drug precursors. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic activities.

Versatility as a Precursor for Diverse Organic Scaffolds

The utility of this compound extends beyond the realm of fluoroquinolones. Its reactive nature makes it a valuable starting material for a wide range of organic scaffolds used in both pharmaceuticals and agrochemicals. The halogenated benzene ring can be modified through various chemical reactions, including nucleophilic aromatic substitution, to introduce different functional groups and build complex molecular frameworks.

This compound serves as a building block in the formulation of herbicides and pesticides. precedenceresearch.com The presence of halogens often enhances the biological activity and chemical stability of the final agrochemical products. precedenceresearch.com Furthermore, it is a precursor for the synthesis of high-performance new polymer materials, such as polyaryl ketones, which are known for their excellent thermal and mechanical properties. patsnap.com

Development of Novel Synthetic Routes Utilizing the Compound

Ongoing research focuses on developing more efficient and environmentally friendly synthetic methods that utilize this compound and its precursors. For example, a one-pot synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid has been developed, starting from 2,4-dichloro-5-fluoroacetophenone. This method simplifies the process, is easier to operate, and results in a high product yield of 92%. google.com

Another area of development involves the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride. Newer methods aim to overcome the problems of long process routes, complex post-processing, and the use of highly toxic chemicals associated with traditional methods. patsnap.com One such improved method involves the reaction of 2,4-dichlorofluorobenzene with carbon dioxide and carbon tetrachloride using a cationic resin catalyst, which results in a shorter process, less pollution, and higher production efficiency. patsnap.com These advancements in synthetic methodology make the production of valuable intermediates from this compound more scalable and sustainable for industrial applications.

Green Chemistry Principles in the Research and Development of Ethyl 2,4 Dichloro 5 Fluorobenzoate

Solvent Minimization and Replacement with Green Solvents

The choice of solvents is a primary focus in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental concerns. researchgate.net In the synthesis pathways leading to Ethyl 2,4-dichloro-5-fluorobenzoate, various organic solvents are traditionally used. For instance, the conversion of 2,4-dichloro-5-fluoroacetophenone to the target compound has been reported using toluene (B28343) as the reaction solvent. acs.org Similarly, downstream processing and purification steps, such as extraction, have employed solvents like methylene (B1212753) chloride. organic-chemistry.org

Efforts to align with green chemistry principles focus on two main strategies: minimizing the volume of solvent used and replacing hazardous solvents with more environmentally benign alternatives. researchgate.net

Replacement with Greener Alternatives: Traditional solvents like toluene and methylene chloride are targeted for replacement due to their volatility and toxicity. The principles of green chemistry encourage the substitution of such substances with safer alternatives, which can include water, supercritical fluids, or ionic liquids. researchgate.net While specific research on replacing these solvents in the synthesis of this compound is not widely published, the broader trend in pharmaceutical process chemistry is to move away from chlorinated solvents and volatile aromatics wherever possible. chemistryviews.org

The following table summarizes the solvents used in related syntheses and potential green alternatives.

Solvent UsedProcess StepGreen Chemistry Consideration
TolueneCondensation reaction to form the final product. acs.orgVolatile organic compound (VOC); potential for replacement with greener alternatives like anisole (B1667542) or cyclopentyl methyl ether (CPME).
Methylene ChlorideProduct extraction. organic-chemistry.orgHazardous chlorinated solvent; potential for replacement with ethyl acetate (B1210297) or methyl-THF.
Ethanol (B145695) / 2,4-dichlorofluorobenzeneByproduct valorization. nih.govEthanol is a bio-based and less toxic solvent; process includes recycling to minimize waste. nih.gov

Energy Efficiency in Synthetic Processes

Energy efficiency is a core principle of green chemistry, advocating for reactions to be conducted at ambient temperature and pressure whenever feasible. carlroth.com The synthesis of this compound and its intermediates involves several steps with varying energy demands. For example, the esterification of 2,4-dichloro-5-fluorobenzoyl chloride with ethanol is performed under controlled, near-ambient temperatures of 20-30°C. nih.gov In contrast, other steps, such as the condensation reaction to form the final product or the processing of byproducts, can require elevated temperatures ranging from 70°C to 150°C. acs.orgnih.gov

Improving energy efficiency can be achieved through several avenues:

Catalyst Optimization: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and reducing energy consumption. For instance, newer methods for synthesizing precursors have moved towards using composite zeolite solid super acid catalysts, which can improve reaction conditions and avoid the high energy inputs associated with older methods. acs.orgnih.gov

Process Intensification: Technologies like continuous-flow reactors offer exceptionally fast heat transfer, which prevents the formation of hot spots and allows for better temperature control. nus.edu.sg This precise control can lead to more efficient energy use compared to large batch reactors, where heating and cooling are less uniform and often require more energy.

The table below outlines the temperature conditions for various synthetic steps.

Synthesis StepReaction TemperatureImplication for Energy Efficiency
Esterification of 2,4-dichloro-5-fluorobenzoyl chloride20-30°C nih.govHigh energy efficiency due to near-ambient reaction temperature.
Condensation with dimethyl carbonate (Sodium Methoxide)70°C acs.orgModerate energy input required.
Condensation with dimethyl carbonate (Sodium Ethoxide)90°C acs.orgHigher energy input required compared to the methoxide (B1231860) route. acs.org
Alkaline hydrolysis of byproduct100-115°C nih.govSignificant energy input needed for byproduct valorization.

Waste Reduction and Byproduct Valorization

The first principle of green chemistry is the prevention of waste, as it is better to avoid generating waste than to treat it afterward. researchgate.net A significant advancement in the green production of precursors for this compound comes from innovative approaches to waste reduction and byproduct valorization.

In the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a key starting material, a dimerization byproduct can be formed. nih.gov A patented green production process specifically targets this byproduct. nih.gov Instead of being discarded as waste, the dimer is subjected to alkaline hydrolysis under the influence of a phase transfer catalyst. nih.gov The resulting hydrolysate is then reacted with another intermediate from the main process, converting what would have been waste back into the desired 2,4-dichloro-5-fluorobenzoyl chloride with a reported yield of over 99.8%. nih.gov This approach exemplifies byproduct valorization—turning a waste stream into a valuable product. scispace.com

Further waste reduction is achieved by replacing traditional stoichiometric reagents with catalytic ones. The use of aluminum trichloride (B1173362) (AlCl₃) as a catalyst in Friedel-Crafts acylation, a common step in producing precursors, generates significant aluminum salt waste after aqueous workup. acs.org Modern approaches utilize solid acid catalysts like zeolites, which can often be recovered and reused, thereby minimizing inorganic waste. acs.org This avoids the use of harsh and polluting acids like sulfuric or nitric acid. acs.org

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govrsc.org It is a theoretical calculation that assumes 100% yield. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. google.com Addition reactions, where two or more molecules combine to form a single larger molecule, are considered ideal with 100% atom economy. researchgate.net

The synthesis of this compound involves reactions such as esterification, which is a condensation reaction that produces a small molecule byproduct (water), and thus has an atom economy of less than 100%. The Friedel-Crafts acylation used for a precursor is a substitution reaction, which is inherently less atom-economical than an addition reaction.

To provide a more practical measure of a process's greenness, atom economy is often considered alongside the reaction yield to calculate the Reaction Mass Efficiency (RME). researchgate.net

Theoretical Atom Economy for Esterification:

Reaction: 2,4-dichloro-5-fluorobenzoyl chloride + Ethanol → this compound + HCl

Molecular Weights:

C₇H₂Cl₃FO ≈ 227.45 g/mol

C₂H₆O ≈ 46.07 g/mol

C₉H₇Cl₂FO₂ ≈ 237.05 g/mol

HCl ≈ 36.46 g/mol

Atom Economy = (Mass of desired product) / (Total mass of reactants) * 100

AE = (237.05) / (227.45 + 46.07) * 100 ≈ 86.6%

MetricDefinitionRelevance to Synthesis
Atom Economy (MW of Product / Σ MW of Reactants) x 100% google.comHighlights theoretical efficiency; substitution and elimination reactions have lower atom economies than addition reactions. researchgate.net
Reaction Yield (Actual amount of product / Theoretical amount of product) x 100%Measures the practical efficiency of a single reaction step. Yields for various steps range from 75% to over 99%. acs.orgnih.gov
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100% = Atom Economy x Yield researchgate.netProvides a more realistic measure of the "greenness" of a reaction by combining theoretical and practical efficiencies.

Implementation of Continuous-Flow Methodologies for Sustainable Production

Continuous-flow chemistry is emerging as a powerful tool for sustainable manufacturing in the pharmaceutical and fine chemical industries. This technology involves pumping reagents through a network of tubes or microreactors, where the reaction occurs continuously, rather than in a large, single batch. nus.edu.sg

While specific applications of flow chemistry for the industrial production of this compound are not yet detailed in the literature, the benefits of this approach are highly relevant to its synthesis:

Enhanced Safety: The small internal volume of flow reactors significantly improves safety, especially when dealing with exothermic reactions or unstable intermediates. nus.edu.sg The risk of thermal runaways that can occur in large batch reactors is minimized.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heating, cooling, and mixing. nus.edu.sg This leads to better process control, potentially higher yields, and fewer side products.

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often simpler and more predictable than transitioning from a lab-scale flask to a large industrial reactor. Flow systems are also well-suited for automation, enabling real-time monitoring and optimization of reaction conditions.

Catalyst Integration: Continuous-flow systems are ideal for using solid-supported or heterogeneous catalysts. This facilitates catalyst separation and recycling, which is a key green chemistry principle, as demonstrated in continuous-flow experiments for other applications.

The multi-step synthesis of this compound, involving potentially hazardous reagents and exothermic steps, makes it a strong candidate for future development using continuous-flow technology to create a safer, more efficient, and sustainable manufacturing process.

Electrochemical Synthesis as an Eco-Friendly Alternative

Electrochemical synthesis, or electrosynthesis, uses electricity to drive chemical reactions, offering a green alternative to conventional methods that often rely on stoichiometric, and sometimes hazardous, oxidizing or reducing agents. nih.gov The electron itself is considered the ultimate green reagent. nih.gov Although a direct electrochemical synthesis for this compound is not established, electrochemical methods for key precursor molecules and related esters demonstrate significant potential.

One promising route involves the electrochemical carboxylation of aryl halides to produce the corresponding benzoic acids. researchgate.netgoogle.com This approach could be applied to a precursor like 2,4-dichlorofluorobenzene. The process can directly use carbon dioxide (CO₂), a greenhouse gas, as the carbon source for the carboxylic acid group. chemistryviews.org This method is highly atom-economical and can often be performed at room temperature without the need for strong bases or organometallic reagents. nih.govchemistryviews.org

Another relevant area is the direct electrosynthesis of aromatic esters. Recent research has shown cascaded electrochemical-chemical routes where an acyl chloride is generated electrochemically and then reacts in situ with an alcohol to form the ester. acs.org Such a strategy could potentially be adapted to convert an electrochemically generated 2,4-dichloro-5-fluorobenzoyl chloride directly to the final ethyl ester product in a one-pot system. These methods align with green chemistry by reducing reagent use, minimizing waste, and often improving energy efficiency. rsc.org

Future Research Directions and Emerging Innovations

Development of Novel Catalytic Systems for Synthesis and Derivatization

The synthesis and functionalization of halogenated aromatics like Ethyl 2,4-dichloro-5-fluorobenzoate are heavily reliant on catalytic processes. Future advancements will focus on creating more efficient, selective, and sustainable catalytic systems.

Palladium-catalyzed cross-coupling reactions represent a significant area of development. nih.govorganic-chemistry.org Research is moving towards designing catalysts that can selectively activate one C-Cl bond over another, or the C-Cl bonds in the presence of the C-F bond, allowing for programmed, site-selective derivatization. researchgate.net For instance, different palladium catalysts with specific phosphine ligands, such as BrettPhos, have shown high efficiency in C-H activation and could be adapted for intramolecular cyclizations of derivatives, leading to complex heterocyclic structures like difluoro-oxindoles. nih.gov The development of catalysts for hydrocarboxylation and carbonylative esterification could also provide new routes to modify the ester group or introduce carboxylic acid functionalities onto the aromatic ring. acs.org

Copper-based catalysts also present a promising avenue. While traditionally used in halogenation and dehalogenation reactions, new research is exploring their broader catalytic activity, leveraging the multiple accessible oxidation states of copper (Cu(0), Cu(I), Cu(II), Cu(III)) for novel C-C and C-heteroatom bond formations. mdpi.com Furthermore, the emergence of visible-light-driven palladium-catalyzed multicomponent reactions offers a milder and more efficient method for creating complex molecular scaffolds from simple precursors, a strategy that could be applied to derivatives of this compound. acs.org

Catalyst SystemPotential ApplicationAdvantage
Palladium Complexes (e.g., with BrettPhos) Site-selective cross-coupling (e.g., Suzuki, Stille)High selectivity and efficiency for specific C-Cl bond activation. researchgate.netnih.gov
Copper Compounds (e.g., Cu(I), Cu(II)) Controlled dehalogenation or halogen exchangeCost-effective and versatile for modifying the halogenation pattern. mdpi.com
Visible-Light Photocatalysts Multicomponent reactions, radical pathwaysMild reaction conditions, high energy efficiency, access to novel reaction pathways. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For this compound, ML models can be trained on data from similar halogenated aromatic compounds to predict regioselectivity in derivatization reactions. chemrxiv.org For example, algorithms can help determine which of the two chlorine atoms is more likely to react in a nucleophilic aromatic substitution or a cross-coupling reaction under a given set of conditions, saving significant experimental time and resources. walisongo.ac.idsemanticscholar.org

AI/ML ApplicationFunctionImpact on Research
Reaction Outcome Prediction Predicts major products and potential side products of a given reaction. walisongo.ac.idsemanticscholar.orgReduces trial-and-error experimentation; accelerates discovery of new derivatives.
Synthesis Pathway Optimization Suggests the most efficient sequence of reactions to achieve a target molecule. preprints.orgImproves overall yield, reduces cost, and enhances sustainability of synthesis.
Toxicity Prediction Assesses potential toxicity of novel derivatives based on their structure. nih.govGuides the design of safer molecules for downstream applications.

Exploration of Bio-catalytic Approaches for Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The application of enzymes for the synthesis and derivatization of halogenated compounds is a burgeoning field of research.

Enzymes such as halogenases and dehalogenases are of particular interest. nih.gov Halogenases could potentially be engineered to regioselectively introduce or exchange halogen atoms on the aromatic ring under mild, aqueous conditions. Conversely, dehalogenases could be used for selective removal of chlorine atoms, providing access to different functionalized intermediates. wiley.comnih.gov Oxidative enzymes like monooxygenases and dioxygenases can introduce hydroxyl groups onto the aromatic ring, which can then serve as handles for further functionalization. wiley.comresearchgate.net While the direct enzymatic synthesis of this compound has not been reported, the broader success in the biocatalytic manipulation of halogenated aromatics suggests significant future potential. researchgate.net

Advanced Materials Applications Derived from Functionalized Analogues

The unique electronic properties imparted by the fluorine and chlorine atoms make this compound an attractive scaffold for the development of advanced materials. Functionalized analogues of this compound are promising candidates for monomers in the synthesis of specialty polymers and as core structures in liquid crystals.

Halogenated monomers are known to impart desirable properties such as flame retardancy, chemical resistance, and thermal stability to polymers. specialchem.com Derivatives of this compound could be explored as monomers for creating high-performance polymers for applications in electronics, aerospace, and construction. technochemical.comsigmaaldrich.com

The rigid, substituted phenyl ring structure is also a key feature of many liquid crystalline molecules. mdpi.comresearchgate.net By attaching appropriate mesogenic groups, derivatives of this compound could be synthesized and investigated for their liquid crystal properties. u-szeged.hunycu.edu.tw The presence and position of the halogen atoms can significantly influence the dielectric anisotropy and other physical properties of the resulting materials, making them potentially suitable for use in display technologies and optical data storage. researchgate.net

Expanding the Scope of Chemical Transformations for Structural Diversity

Future research will undoubtedly focus on expanding the repertoire of chemical reactions that can be performed on this compound to generate a wider array of structurally diverse molecules. The presence of multiple reactive sites—the two distinct chlorine atoms, the fluorine atom, the ester, and the aromatic ring itself—provides a rich platform for chemical exploration.

Palladium-catalyzed cross-coupling reactions are a key tool for this purpose, enabling the selective formation of C-C bonds at the C4 position. researchgate.net This allows for the attachment of various aryl groups, creating complex biaryl structures. The ester group can be readily converted into other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, which is a versatile intermediate for many other transformations. researchgate.netsmolecule.com This acid can then be used to synthesize other esters or amides, or participate in reactions like nitration to produce compounds such as 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. sigmaaldrich.com

Furthermore, these derivatives are valuable precursors for the synthesis of heterocyclic compounds. amazonaws.com For instance, reaction sequences involving intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate can lead to the formation of quinolone structures, which are important pharmacophores. smolecule.com The strategic manipulation of the halogen substituents and the ester group can thus provide access to a vast library of novel compounds with potential applications in pharmaceuticals and materials science. sciepub.com

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2,4-dichloro-5-fluorobenzoate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Synthesis of 2,4-dichloro-5-fluorobenzoic acid : Chlorination and fluorination of precursor aromatic compounds using reagents like chlorine gas or sodium hypochlorite under pH 10–10.2 and room temperature (rt) conditions . Alternative methods involve nitration followed by hydrolysis, using nitric acid or sulfuric acid/hydrogen peroxide under reflux .

Esterification : The acid is esterified with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux. Yield optimization requires careful control of stoichiometry, temperature, and catalyst concentration. Impurities like unreacted acid are removed via neutralization with sodium bicarbonate .

Q. How can researchers purify this compound, and which solvents are optimal for recrystallization?

  • Methodological Answer : Post-synthesis purification involves:
  • Liquid-liquid extraction : Use dichloromethane to separate organic layers from aqueous phases after neutralization .
  • Recrystallization : Ethanol-water mixtures (3:1 v/v) are effective due to the compound’s moderate solubility in ethanol (logP = 3.3) . Hexane can precipitate residual non-polar impurities.
  • Column chromatography : For high-purity requirements, silica gel chromatography with ethyl acetate/hexane (1:5) as the mobile phase is recommended.

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.35–1.40 (triplet, CH3 of ethyl), δ 4.35–4.45 (quartet, CH2 of ethyl), and aromatic protons (δ 7.2–8.1, split due to Cl/F substituents) .
  • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, aromatic carbons (110–140 ppm), and ethyl carbons (14 ppm for CH3, 60 ppm for CH2) .
  • IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-O ester stretch at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 237 (M⁺) with fragments at m/z 191 (loss of –OCH2CH3) and m/z 145 (loss of Cl) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under acidic vs. basic hydrolysis conditions?

  • Methodological Answer :
  • Acidic Hydrolysis (HCl/H2O) : Produces 2,4-dichloro-5-fluorobenzoic acid. Reaction kinetics are slower (24–48 h at reflux) due to protonation of the ester carbonyl, requiring excess acid .
  • Basic Hydrolysis (NaOH/EtOH) : Faster saponification (6–8 h at reflux) yields the carboxylate salt, which is acidified to isolate the free acid. Base concentration >2M ensures complete conversion .
  • Monitoring : Track reaction progress via TLC (Rf = 0.5 for ester vs. Rf = 0.3 for acid in ethyl acetate/hexane).

Q. How can researchers resolve contradictions in literature regarding optimal reaction conditions for precursor synthesis?

  • Methodological Answer : Discrepancies in precursor synthesis (e.g., nitric acid vs. sulfuric acid/hydrogen peroxide routes) arise from competing reaction pathways. To resolve:

Design comparative experiments : Test both methods under controlled conditions (pH, temperature, reagent purity).

Analyze byproducts : Use GC-MS to identify intermediates (e.g., nitrated byproducts in nitric acid routes) .

Optimize : Adjust pH to 10.2 in chlorination steps to minimize side reactions .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for:
  • Antifungal agents : Coupling with 1,3,4-oxadiazole derivatives via nucleophilic acyl substitution .
  • Benzodiazepine analogs : React with aminobenzophenones to form bioactive scaffolds (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro-5-phenyl-1,4-benzodiazepin-2-one) .
  • SAR Studies : Introduce substituents at the ester group to modulate lipophilicity (logP = 3.3) and bioavailability .

Q. How can computational modeling predict the stability and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., C-Cl bond stability) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to guide recrystallization .
  • Docking Studies : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What thermal decomposition products are formed when this compound is heated above 300°C?

  • Methodological Answer :
  • TGA/DSC Analysis : Decomposition onset at 284.3°C (boiling point) produces HCl, CO2, and fluorinated aromatic fragments .
  • GC-MS Post-Decomposition : Identify 2,4-dichloro-5-fluorobenzoic acid (m/z 209) and ethylene gas (m/z 28) .
  • Safety Protocol : Conduct in a fume hood with scrubbers to neutralize HCl emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.